molecular formula C11H24O2Si B8646922 (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol CAS No. 183612-93-3

(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol

Cat. No.: B8646922
CAS No.: 183612-93-3
M. Wt: 216.39 g/mol
InChI Key: NLXIOZRBFNUITF-VHSXEESVSA-N
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Description

(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol is a chiral organosilicon compound It features a cyclopentanol ring substituted with a tert-butyl(dimethyl)silyl group, which is a common protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol typically involves the protection of cyclopentanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

  • Dissolve cyclopentanol in an anhydrous solvent such as dichloromethane.
  • Add tert-butyl(dimethyl)silyl chloride and a base (e.g., imidazole).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent under anhydrous conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol depends on its specific application. In organic synthesis, the tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: The parent compound without the silyl protecting group.

    tert-Butyl(dimethyl)silyl-protected alcohols: Other alcohols protected with the same silyl group, such as tert-butyl(dimethyl)silyl-protected ethanol or propanol.

Uniqueness

(1S,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclopentan-1-ol is unique due to its chiral nature and the presence of the tert-butyl(dimethyl)silyl group. This combination provides both steric protection and the ability to undergo selective reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

183612-93-3

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

(1S,3R)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol

InChI

InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

NLXIOZRBFNUITF-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC[C@@H](C1)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,3-cyclopentanediol (5 g, 49 mmol) and imidazole (5 g, 74 mmol) in DMF (20 mL) added tert-butyldimethylsilyl chloride (5.9 g, 39 mmol). The reaction stirred for 3 h at room temperature and was then poured into water and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (10% diethyl ether:hexanes) to afford 3.5 g (33%) of the title compound. 1H NMR (300 MHz, CDCl3) δ 4.3-4.5 (m, 2H), 1.9-2.15 (m, 2H), 1.65-1.8 (m, 2H), 1.4-1.6 (m, 2H), 1.32-1.41 (m, 1H), 0.86 (s, 9H), 0.05 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Synthesis routes and methods II

Procedure details

Sodium Hydride (3.77 g, 0.094 mol, 60% in mineral oil) was added to a solution of 1,3-cyclopentanediol (9.62 g, 0.094 mol) in 100 mL of THF. A slight generation of gas was observed. After stirring at room temperature for 1 h, tert-butyldimethylsilyl chloride (14.2 g, 0.094 mol) was added and the mixture was stirred at room temperature over night. The reaction mixture was diluted with 500 mL of ethylacetate and washed with 125 mL of 10% K2CO3, brine, and dried over Na2SO4. The solution was concentrated and dried in vacuo to give 20.3 g of crude product as a colorless oil. Further purification over SiO2 using a gradient elution 5% EtOAc/hexanes to 10% EtOAc/hexanes provided the desired compound as a colorless oil (7.1 g, 35% yield).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
35%

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